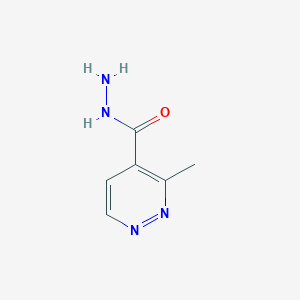

3-Methylpyridazine-4-carbohydrazide

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a significant structural motif in modern chemical research, particularly in the field of drug discovery. nih.govresearchgate.net Its unique physicochemical properties, such as weak basicity, a high dipole moment that facilitates π-π stacking interactions, and the ability to act as a robust dual hydrogen-bond acceptor, make it an attractive component in the design of bioactive molecules. nih.govresearchgate.net These characteristics can be crucial for interactions with biological targets. nih.gov

Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities. sarpublication.com They are investigated for their potential as analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents, among others. sarpublication.comacs.org The versatility of the pyridazine nucleus allows it to serve as a scaffold for linking different pharmacophoric groups, further expanding its potential in medicinal chemistry. acs.org Several pyridazine-containing compounds have advanced to clinical practice, highlighting the therapeutic potential of this heterocyclic system. acs.org For instance, pyridazine derivatives have been developed as inhibitors for various enzymes and receptor antagonists. nih.govkuleuven.be The inherent polarity of the pyridazine ring and its potential to reduce interactions with certain cardiac ion channels add to its value in the development of new drugs. nih.govresearchgate.net

The structural diversity of pyridazine-based compounds is vast, with numerous synthetic strategies available to introduce a wide range of substituents onto the pyridazine core. This allows for the fine-tuning of their biological and physicochemical properties. Research has explored various substituted pyridazines, including those with fused ring systems, to modulate their activity and target specificity. kuleuven.benih.gov

Role of the Carbohydrazide (B1668358) Moiety in Molecular Design and Reactivity

The carbohydrazide functional group (-CONHNH2) is a valuable building block in molecular design and is known for its diverse reactivity. chemicalbook.com This moiety is a derivative of hydrazine (B178648) and possesses strong reducing properties. thwater.net Carbohydrazides are utilized in the synthesis of a wide array of heterocyclic compounds and serve as versatile intermediates in organic synthesis. ajgreenchem.comajgreenchem.commdpi.com Their ability to undergo condensation reactions with aldehydes and ketones to form hydrazones is a key aspect of their chemical reactivity. mdpi.com

In the context of medicinal chemistry, the carbohydrazide moiety is recognized as an important pharmacophore. ajgreenchem.comnih.gov Compounds containing this functional group have been reported to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemicalbook.comajgreenchem.comajgreenchem.com The presence of the carbohydrazide group can influence a molecule's ability to interact with biological targets, often through hydrogen bonding. nih.gov

The carbohydrazide group's applications extend beyond pharmaceuticals into materials science, where they are used as intermediates for agrochemicals, heat stabilizers, and polymerization catalysts. thwater.net Their reactivity also makes them useful in photography to prevent discoloration and in water treatment as oxygen scavengers to prevent corrosion. thwater.net The thermal decomposition of carbohydrazide can produce ammonia (B1221849), hydrogen, and nitrogen, a property that has been explored in applications such as jet fuels. thwater.net

Establishing 3-Methylpyridazine-4-carbohydrazide as a Focus in Academic Inquiry

The compound this compound emerges as a subject of academic interest due to the combined presence of the pyridazine ring and the carbohydrazide moiety. This specific combination of a known bioactive heterocycle and a versatile functional group suggests the potential for novel chemical properties and biological activities. The synthesis of this compound would likely start from 3-Methylpyridazine-4-carboxylic acid or its ester derivative, followed by reaction with hydrazine. bldpharm.comachemblock.com

The methyl group at the 3-position of the pyridazine ring can influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and interaction with biological targets. The placement of the carbohydrazide group at the 4-position provides a key site for further chemical modifications and derivatization. This allows for the synthesis of a library of related compounds with potentially diverse biological profiles.

Academic inquiry into this compound would likely focus on several areas. These include the development of efficient synthetic routes, detailed characterization of its chemical and physical properties, and exploration of its reactivity in various organic transformations. Furthermore, a significant area of investigation would be the evaluation of its potential biological activities, drawing upon the known pharmacological profiles of both pyridazine and carbohydrazide derivatives. The exploration of its coordination chemistry with metal ions could also be a fruitful avenue of research, given the chelating potential of the carbohydrazide moiety.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridazine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-5(6(11)9-7)2-3-8-10-4/h2-3H,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIPHKPHWJSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Functionalization Strategies of 3 Methylpyridazine 4 Carbohydrazide

Chemical Transformations Involving the Carbohydrazide (B1668358) Functionality

The carbohydrazide group (-CO-NH-NH2) is a rich hub of chemical reactivity, primarily due to the nucleophilicity of the terminal amine group. This functionality serves as a linchpin for building molecular complexity through the formation of new carbon-nitrogen and heterocyclic systems.

Formation of Hydrazones and Schiff Bases

One of the most fundamental reactions of 3-Methylpyridazine-4-carbohydrazide is its condensation with aldehydes and ketones to form hydrazones, a subclass of Schiff bases. This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.

The reaction is generally carried out in a protic solvent, such as ethanol (B145695) or methanol, and can be catalyzed by the addition of a small amount of acid. nih.gov The resulting N'-substituted hydrazones are valuable intermediates and have been studied for their diverse biological activities in other molecular frameworks. nih.govresearchgate.net The general scheme for this reaction is presented below.

Table 1: General Synthesis of Hydrazones from this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Conditions | Product |

| This compound | R¹-CO-R² | Ethanol or Methanol, Reflux, cat. Acid | N'-(Alkylidene/Arylidene)-3-methylpyridazine-4-carbohydrazide |

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Cyclocondensation Reactions to Form Fused Heterocycles

The carbohydrazide functionality is a key precursor for the synthesis of various five-membered heterocycles, most notably 1,3,4-oxadiazoles. These cyclocondensation reactions transform the hydrazide into a stable aromatic ring system, significantly altering the compound's steric and electronic properties.

Several methods are available for this transformation:

Reaction with Carbon Disulfide: In the presence of a base like potassium hydroxide, this compound can react with carbon disulfide (CS₂). The initial dithiocarbazate intermediate undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-(3-methylpyridazin-4-yl)-1,3,4-oxadiazole-2(3H)-thione. mdpi.com

Reaction with Acyl Chlorides or Anhydrides: The carbohydrazide can be first acylated to form an N,N'-diacylhydrazine. Subsequent dehydration of this intermediate, often using a dehydrating agent like phosphoryl chloride or polyphosphoric acid, leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com

Reaction with Orthoesters: Direct reaction with orthoesters, such as triethyl orthoformate, provides a pathway to 2-substituted-1,3,4-oxadiazoles.

These cyclocondensation strategies provide robust methods for incorporating the 3-methylpyridazine (B156695) moiety into more complex heterocyclic systems. beilstein-journals.orgsapub.org

Table 2: Cyclocondensation Reactions of this compound

| Reagent | Conditions | Resulting Heterocycle |

| Carbon Disulfide (CS₂) | Ethanolic KOH, Reflux | 5-(3-Methylpyridazin-4-yl)-1,3,4-oxadiazole-2(3H)-thione |

| Acetic Anhydride then POCl₃ | 1. Reflux; 2. Heat | 2-Methyl-5-(3-methylpyridazin-4-yl)-1,3,4-oxadiazole |

| Benzoic Acid, POCl₃ | Heat | 2-Phenyl-5-(3-methylpyridazin-4-yl)-1,3,4-oxadiazole |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the carbohydrazide group are susceptible to acylation and sulfonylation. These reactions are commonly used to introduce a variety of substituents, modulating the compound's physicochemical properties.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) readily yields N'-acyl derivatives of this compound. For instance, treatment with acetyl chloride would produce N'-acetyl-3-methylpyridazine-4-carbohydrazide. This reaction is fundamental for preparing intermediates for cyclocondensation reactions or for direct biological evaluation. mdpi.commdpi.com

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the carbohydrazide with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in a suitable solvent with a base. This attaches a sulfonyl group (-SO₂-R) to the hydrazide nitrogen, yielding compounds such as N'-(phenylsulfonyl)-3-methylpyridazine-4-carbohydrazide.

Regioselective Functionalization of the Pyridazine (B1198779) Ring

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity. Functionalization often requires modern synthetic methods to achieve regioselectivity at the C5 and C6 positions.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridazine rings. researchgate.net These reactions typically require a halogenated pyridazine precursor (e.g., 5-bromo- or 6-chloro-3-methylpyridazine-4-carbohydrazide), which can then be coupled with various partners to form new carbon-carbon or carbon-nitrogen bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base. It is a highly versatile method for introducing aryl or vinyl substituents onto the pyridazine core. nih.gov

Sonogashira Coupling: This involves the coupling of a halopyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is used to install alkynyl moieties. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling a halopyridazine with an amine. It is a key method for synthesizing amino-substituted pyridazines.

These cross-coupling strategies are essential for the late-stage functionalization of complex molecules and the synthesis of compound libraries for drug discovery. nih.gov

Table 3: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative (X=Cl, Br)

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base | C-C (Aryl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd₂(dba)₃, Ligand, Base | C-N |

Direct C-H Functionalization Methodologies

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized substrates like halides. However, the C-H functionalization of electron-deficient rings like pyridazine is challenging due to the low reactivity of the C-H bonds. nih.govnih.gov

Strategies to overcome this challenge often involve:

Directed Metalation: Using a directing group that coordinates to a metal catalyst and positions it to activate a specific C-H bond. The carbonyl oxygen of the carbohydrazide group could potentially direct metalation to the C5 position.

Temporary Dearomatization: A temporary dearomatization of the pyridine ring can make it more electron-rich and susceptible to electrophilic functionalization at specific positions. nih.gov

While specific examples for this compound are not widely reported, these advanced methodologies represent the frontier of heterocyclic chemistry and offer potential routes for its derivatization without pre-functionalization steps. researchgate.net The development of such methods would provide more efficient and atom-economical pathways to novel pyridazine derivatives.

Strategies for Introducing Diverse Substituents on the Pyridazine Core

The introduction of diverse substituents onto the pyridazine core is a key strategy for modulating the physicochemical and pharmacological properties of this compound derivatives. While direct C-H functionalization of pyridazines can be challenging due to the electron-deficient nature of the ring, several methods have been developed to achieve this transformation. These approaches often involve the pre-functionalization of the pyridazine ring to facilitate subsequent substitution reactions.

One common strategy involves the introduction of a leaving group, such as a halogen, at a specific position on the pyridazine ring, which can then be displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions. For instance, a chloro or bromo substituent can be introduced onto the pyridazine core, which then allows for the installation of a wide range of aryl, heteroaryl, alkyl, and other functional groups via Suzuki, Stille, or Buchwald-Hartwig coupling reactions.

Another approach is the use of directed metalation, where a directing group on the pyridazine ring facilitates the deprotonation of an adjacent C-H bond by a strong base, followed by quenching with an electrophile. The hydrazide group or a derivative thereof could potentially serve as a directing group, enabling regioselective functionalization of the pyridazine core.

The table below summarizes some potential strategies for introducing substituents onto a pyridazine core, which could be applicable to the this compound scaffold.

| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid/ester | Aryl, heteroaryl, vinyl, alkyl |

| Stille Coupling | Pd catalyst, organostannane reagent | Aryl, heteroaryl, vinyl, alkyl, alkynyl |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, base, amine | Primary and secondary amines, amides |

| Sonogashira Coupling | Pd and Cu catalysts, base, terminal alkyne | Alkynyl |

| Nucleophilic Aromatic Substitution (SNAAr) | Strong nucleophile (e.g., alkoxide, thiolate, amine) | Alkoxy, thioether, amino |

Design and Synthesis of Chemical Libraries

The systematic exploration of structure-activity relationships (SAR) often necessitates the synthesis of large, diverse collections of related compounds, known as chemical libraries. The this compound scaffold provides a robust starting point for the generation of such libraries.

Combinatorial Chemistry Approaches for Structural Diversity

Combinatorial chemistry offers a powerful set of tools for the rapid synthesis of large numbers of compounds. By systematically combining a set of building blocks, vast and diverse chemical libraries can be generated. For the this compound scaffold, the hydrazide functionality is an ideal handle for combinatorial derivatization.

A common approach is to react the carbohydrazide with a library of aldehydes or ketones to form a diverse set of hydrazone derivatives. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to high-throughput synthesis formats. Further diversity can be achieved by varying the substituents on the pyridazine core in the starting material.

The following table illustrates a hypothetical combinatorial library design based on the this compound scaffold.

| Scaffold | Building Block 1 (Aldehydes/Ketones) | Building Block 2 (Pyridazine Core Substituent) | Resulting Library |

| This compound | R¹-CHO | H | N'-Aryl/alkylidene-3-methylpyridazine-4-carbohydrazides |

| This compound | R¹-CHO | 6-Chloro | N'-Aryl/alkylidene-6-chloro-3-methylpyridazine-4-carbohydrazides |

| This compound | R¹-CHO | 6-Aryl | N'-Aryl/alkylidene-6-aryl-3-methylpyridazine-4-carbohydrazides |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying novel molecular architectures that can mimic the biological activity of a known active compound by preserving its key pharmacophoric features while having a different core structure. nih.govresearchgate.net Bioisosteric replacement, a related concept, involves substituting a functional group or a part of a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

In the context of this compound, scaffold hopping could involve replacing the pyridazine ring with other heterocyclic systems that can maintain a similar spatial arrangement of key functional groups. For example, other diazine systems like pyrimidine (B1678525) or pyrazine, or even five-membered heterocycles such as pyrazole (B372694) or isoxazole, could be explored as potential bioisosteric replacements for the pyridazine core. The goal is to discover new chemical entities that may possess improved properties or novel intellectual property positions. nih.govnih.gov

Bioisosteric replacement can also be applied to the substituents on the pyridazine ring or the carbohydrazide moiety. For instance, the methyl group at the 3-position could be replaced with other small alkyl groups, a cyclopropyl (B3062369) group, or a trifluoromethyl group to probe the effect of size and electronics on activity. Similarly, the carbohydrazide linker could be replaced with other functionalities like an amide, a sulfonamide, or a reverse amide to explore different hydrogen bonding patterns and conformational preferences.

The table below provides some examples of potential bioisosteric replacements for different parts of the this compound molecule.

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

| Pyridazine Ring | Pyrimidine, Pyrazine, Pyrazole, Isoxazole, Thiazole | Maintain key vector orientations of substituents, explore different electronic properties and metabolic stability. researchgate.net |

| 3-Methyl Group | Ethyl, Cyclopropyl, Trifluoromethyl, Halogen | Modulate lipophilicity, steric bulk, and electronic effects. |

| Carbohydrazide Linker | Amide, Sulfonamide, Reverse Amide, 1,2,4-Triazole | Alter hydrogen bonding capacity, conformational flexibility, and metabolic stability. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a derivative, the methyl group (CH₃) protons at the C-3 position of the pyridazine (B1198779) ring typically appear as a singlet. For instance, in 6-(8-Hydroxyquinolin-5-yl)-N'-[phenylmethylidene]-3-methylpyridazine-4-carbohydrazide, this singlet is observed at approximately 2.85 ppm. eurjchem.com The proton on the pyridazine ring is expected to resonate further downfield due to the deshielding effects of the aromatic ring and adjacent nitrogen atoms. In a related compound, this proton appears in a multiplet ranging from 6.90 to 8.70 ppm. eurjchem.com The protons of the carbohydrazide (B1668358) group (-CONHNH₂) would exhibit distinct signals, with the NH and NH₂ protons typically appearing as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). In a similar structure, the NH proton is observed as a singlet at 11.10 ppm. eurjchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methylpyridazine-4-carbohydrazide based on a Substituted Derivative

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (on pyridazine) | ~2.85 | Singlet |

| Pyridazine-H | ~6.90 - 8.70 | Multiplet |

| NH (amide) | ~11.10 | Broad Singlet |

| NH₂ (hydrazide) | Variable | Broad Singlet |

Data inferred from 6-(8-Hydroxyquinolin-5-yl)-N'-[phenylmethylidene]-3-methylpyridazine-4-carbohydrazide. eurjchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

Specific ¹³C NMR data for this compound is not available in the provided search results. However, based on general principles and data for related heterocyclic compounds, the expected chemical shifts can be approximated. The carbonyl carbon (C=O) of the carbohydrazide group is anticipated to be the most deshielded, appearing at a chemical shift above 160 ppm. The carbons of the pyridazine ring would resonate in the aromatic region, typically between 120 and 160 ppm. The methyl carbon (CH₃) would be the most shielded, appearing at a much lower chemical shift, generally in the range of 15-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbohydrazide) | >160 |

| C (pyridazine ring) | 120 - 160 |

| CH₃ (on pyridazine) | 15 - 30 |

Predicted values based on general trends in ¹³C NMR spectroscopy for similar functional groups.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule. COSY spectra reveal proton-proton coupling networks, while HMQC/HSQC spectra correlate directly bonded proton and carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms.

While no specific 2D NMR data for this compound was found, these techniques would be invaluable for a complete structural assignment. For example, a COSY experiment would show a correlation between the pyridazine ring proton and any adjacent protons, while an HMQC/HSQC experiment would link the pyridazine proton and methyl protons to their respective carbon atoms in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Data from a closely related compound, 6-(8-Hydroxyquinolin-5-yl)-N'-[phenylmethylidene]-3-methylpyridazine-4-carbohydrazide, shows a prominent N-H stretching vibration around 3425 cm⁻¹. eurjchem.com The carbonyl group (C=O) of the carbohydrazide moiety is expected to exhibit a strong absorption band in the region of 1675 cm⁻¹. eurjchem.com The C=N stretching vibrations within the pyridazine ring are anticipated to appear in the 1625 cm⁻¹ region. eurjchem.com The C-H stretching and bending vibrations of the methyl group and the pyridazine ring would also be present in the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for a Substituted this compound Derivative

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) |

| N-H (amide/hydrazide) | Stretching | ~3425 |

| C=O (carbohydrazide) | Stretching | ~1675 |

| C=N (pyridazine ring) | Stretching | ~1625 |

Data from 6-(8-Hydroxyquinolin-5-yl)-N'-[phenylmethylidene]-3-methylpyridazine-4-carbohydrazide. eurjchem.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated.

While specific ESI-MS data for this compound was not found in the search results, analysis of a related compound, 6-(8-Hydroxyquinolin-5-yl)-N'-[4-chlorophenylmethylidene]-3-methylpyridazine-4-carbohydrazide, showed a molecular ion peak (M⁺) at an m/z of 417.84, which corresponds to its calculated molecular weight. eurjchem.com For this compound, one would expect to observe a prominent peak corresponding to its protonated molecule [M+H]⁺ or other adducts depending on the solvent system used. The fragmentation pattern would likely involve the loss of the hydrazide group and cleavage of the pyridazine ring, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | Calculated Molecular Weight + 1 |

Prediction based on the expected ionization behavior in ESI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for verifying the molecular weight and assessing the purity of synthesized compounds like this compound. The technique separates the analyte from a mixture using high-performance liquid chromatography (HPLC) before it is ionized and detected by a mass spectrometer.

In a typical analysis, a reversed-phase C18 column is used for separation. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules such as pyridazine derivatives, and detection is typically performed in positive ion mode.

For this compound (C₆H₈N₄O, Molecular Weight: 152.16 g/mol ), the expected outcome would be a prominent peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 153.16. The presence of a single major peak in the chromatogram at a specific retention time would confirm the sample's purity. While direct LC-MS data for this specific compound is not publicly available, the analysis of related structures, such as pyridine (B92270) carbohydrazide derivatives and other nitrogen-containing heterocycles, consistently relies on this method for initial characterization. nih.govscholarsresearchlibrary.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This high precision is invaluable for the structural confirmation of newly synthesized compounds. mdpi.com

For this compound, the theoretical monoisotopic mass is calculated from the sum of the exact masses of its most abundant isotopes. An HRMS analysis, typically using an ESI source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass measurement that is very close to this theoretical value, often within a few parts per million (ppm). This provides strong evidence for the assigned chemical formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₄O |

| Theoretical Exact Mass [M] | 152.0700 g/mol |

| Theoretical m/z [M+H]⁺ | 153.0771 |

| Expected Experimental m/z | 153.0771 ± 0.0005 |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values serves as a key indicator of the sample's purity and confirms its elemental composition. The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).

For this compound, the theoretical CHN values are derived from its molecular formula, C₆H₈N₄O. Studies on analogous compounds, such as 5-methylpyrazine carbohydrazide derivatives, demonstrate that experimental values typically align within ±0.4% of the theoretical calculations, which is the accepted margin for pure compounds. researchgate.net

| Element | Theoretical % | Expected Found % |

|---|---|---|

| Carbon (C) | 47.36% | 47.36% ± 0.4% |

| Hydrogen (H) | 5.30% | 5.30% ± 0.4% |

| Nitrogen (N) | 36.82% | 36.82% ± 0.4% |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While a single-crystal structure for this compound itself is not reported in the reviewed literature, data from closely related pyridazine derivatives illustrate the type of information obtained. For example, the analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile revealed its crystal system, space group, and unit cell dimensions, which unambiguously confirmed its molecular structure. growingscience.com For this compound, one would expect to obtain similar crystallographic data upon successful single crystal growth.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Investigations

Quantum Chemical Calculations based on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. arxiv.org Calculations are typically performed using software like Gaussian, employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311G++(d,p)) to balance accuracy and computational cost. mdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 3-Methylpyridazine-4-carbohydrazide, this process would involve optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformer.

The structure consists of a planar pyridazine (B1198779) ring, which is characteristic of aromatic N-heterocycles, attached to a flexible carbohydrazide (B1668358) side chain. The key sources of conformational flexibility are the rotation around the C-C and C-N single bonds of the hydrazide moiety. Conformational analysis would explore the potential energy surface by systematically rotating these bonds to identify all stable conformers and the energy barriers between them. The global minimum energy structure represents the most likely conformation of the molecule in the ground state.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Hypothetical Value | Significance |

| Bond Length | C=O (carbonyl) | 1.25 Å | Reflects the double bond character, crucial for hydrogen bonding. |

| Bond Length | N-N (hydrazide) | 1.39 Å | Indicates the nature of the hydrazine (B178648) linkage. |

| Bond Length | C-C (ring-side chain) | 1.48 Å | Represents the connection between the pyridazine and carbohydrazide moieties. |

| Bond Angle | O=C-N | 122.5° | Defines the geometry around the carbonyl group. |

| Dihedral Angle | N-C-C=O | ~180° or ~0° | Determines the orientation of the carbohydrazide group relative to the ring. |

Note: The data in this table is illustrative and represents typical values for similar molecular structures derived from computational studies. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability; a large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the lone pairs of the hydrazide nitrogen atoms. The LUMO is likely distributed over the electron-deficient pyridazine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Parameter | Hypothetical Value (eV) | Significance |

| EHOMO | -6.50 | Indicates electron-donating ability. |

| ELUMO | -1.25 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.25 | Reflects the kinetic stability and chemical reactivity of the molecule. |

Note: The data in this table is illustrative and based on typical values for heterocyclic compounds. Actual values would be obtained from a specific DFT calculation.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide insight into its stability, reactivity, and electronic characteristics.

Energy Gap (ΔE): As mentioned, this indicates the molecule's reactivity.

Global Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance to change in its electron distribution. Harder molecules have a larger energy gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electronegativity (χ): Defined as χ = -(EHOMO + ELUMO) / 2, it measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), it quantifies the energy lowering of a system when it accepts electrons from the environment.

Fukui Functions: These are local reactivity descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Illustrative Data)

| Descriptor | Formula | Hypothetical Value | Significance |

| Dipole Moment (µ) | - | 3.5 D | Indicates significant molecular polarity. |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.625 eV | Suggests moderate stability. |

| Global Softness (S) | 1/η | 0.381 eV⁻¹ | Measures the molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.875 eV | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | χ²/(2η) | 2.85 eV | Quantifies its capacity as an electrophile. |

Note: The data in this table is illustrative and derived from the hypothetical HOMO/LUMO values. Actual values would be obtained from a specific DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov It is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. The MEP map uses a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral regions. mdpi.com

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom and the nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amine (-NH₂) and hydrazide (-NH-) groups. These are the sites for nucleophilic attack and hydrogen bond donation.

Molecular Modeling and Simulation Approaches

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Given that many pyridazine derivatives exhibit biological activities such as antimicrobial and anticancer effects, a docking study of this compound against a relevant biological target could provide significant insights. mdpi.comresearchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand (from DFT optimization) and the target protein (usually from a database like the Protein Data Bank). The docking algorithm then samples numerous possible conformations of the ligand within the protein's binding site and scores them based on binding energy. A lower docking score typically indicates a higher binding affinity. The resulting complex reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor binding.

Table 4: Hypothetical Molecular Docking Results for this compound (Illustrative Data)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Bacterial Enoyl-ACP Reductase (InhA) | -7.8 | TYR158, MET199, GLY96 | Hydrogen bond with carbonyl oxygen; Pi-Pi stacking with pyridazine ring; Hydrophobic interactions. |

Note: This data is purely illustrative. The target and results are hypothetical, based on studies of similar compounds, to demonstrate the output of a molecular docking analysis. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations can provide deep insights into the conformational dynamics of a molecule like this compound and its interactions with biological targets.

A hypothetical MD simulation of this compound bound to a target protein could reveal:

Binding Stability: Analysis of the RMSD of the ligand within the binding pocket would indicate the stability of the binding pose predicted by molecular docking. A stable RMSD suggests a persistent and favorable interaction.

Key Intermolecular Interactions: MD simulations can map the dynamic evolution of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the carbohydrazide and methyl-pyridazine moieties and the amino acid residues of the target protein.

Conformational Flexibility: The simulation would illustrate how the molecule adapts its conformation within the binding site, which is crucial for understanding the entropy of binding and for guiding further structural modifications.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. ajgreenchem.com

The insights gained from such simulations would be invaluable for the rational design of more potent and selective derivatives of this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules with the potential for similar biological activity. mdpi.com

For a compound like this compound, a pharmacophore model could be developed based on its structure and known active analogues or from the crystal structure of a target protein it is intended to inhibit. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine ring and the oxygen atom of the carbohydrazide group.

Hydrogen Bond Donors: The N-H groups of the carbohydrazide moiety.

Hydrophobic/Aromatic Features: The methyl group and the pyridazine ring itself.

Studies on other heterocyclic scaffolds, such as quinolines and pyridazine amides, have successfully utilized pharmacophore models for virtual screening to identify novel inhibitors for targets like tubulin and spleen tyrosine kinase. nih.govfrontiersin.org In a hypothetical scenario for this compound, a validated pharmacophore model could be used to screen databases like ZINC or Asinex to identify new compounds that share the essential interaction features but possess different core structures, thus expanding the chemical space for potential drug candidates. nih.gov The hits from virtual screening would then be subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, before being prioritized for chemical synthesis and biological evaluation. nih.gov

Cheminformatics and QSAR/QSPR Approaches

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are essential computational tools for systematically exploring the chemical space and for building predictive models that correlate the chemical structure of compounds with their biological activity or physicochemical properties.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best correlation with the observed activity.

While no specific QSAR models for this compound are reported, studies on other pyridazine derivatives have demonstrated the feasibility of this approach. For example, QSAR models have been developed to predict the anti-corrosion properties of pyridazine derivatives, using descriptors derived from Density Functional Theory (DFT) calculations. researchgate.net Another study utilized 3D-QSAR to generate a pharmacophore model for spleen tyrosine kinase inhibitors, which provided insights into the structure-activity relationships of the compounds. frontiersin.org

A QSAR study on a series of analogues of this compound would involve:

Data Set Preparation: A collection of derivatives with varying substituents and their corresponding experimentally determined biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated for each molecule.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build the QSAR model. researchgate.net The predictive power of the model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Table 1: Illustrative Data for a Hypothetical QSAR Study on Pyridazine Derivatives

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Experimental Activity (e.g., log(1/IC50)) |

| Derivative 1 | 2.1 | 3.5 | 5.8 |

| Derivative 2 | 2.5 | 3.2 | 6.2 |

| Derivative 3 | 1.8 | 4.1 | 5.5 |

| Derivative 4 | 2.9 | 2.9 | 6.8 |

| Derivative 5 | 2.3 | 3.8 | 6.0 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

Exploration of Chemical Space for Novel Pyridazine Derivatives

The exploration of chemical space involves the systematic investigation of the vast number of possible molecules to discover novel compounds with desired properties. univr.it For pyridazine derivatives, this could involve the design and synthesis of new scaffolds that are structurally distinct from known active compounds but retain the key pharmacophoric features.

Computational tools play a crucial role in navigating this vast chemical space. Techniques such as scaffold hopping and bioisosteric replacement can be used to generate new molecular architectures. acs.org For instance, the pyridazine ring in this compound could be replaced with other heterocyclic systems, or the carbohydrazide linker could be modified to explore new interaction patterns with a biological target.

The exploration of chemical space around a particular scaffold has proven to be a successful strategy in drug discovery. For example, the exploration of the chemical space around the thieno[3,2-d]pyrimidin-4(3H)-one scaffold led to the discovery of a novel class of potent inhibitors of Clostridium difficile. nih.gov Similarly, a systematic exploration of derivatives of this compound could lead to the identification of new compounds with improved activity, selectivity, or pharmacokinetic properties. This exploration can be guided by the computational models discussed previously, such as pharmacophore models and QSAR, to prioritize the synthesis of the most promising candidates.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Modulating Molecular Interactions

The pyridazine (B1198779) ring is endowed with distinct physicochemical properties that are instrumental in its molecular interactions. nih.gov Characterized by weak basicity and a high dipole moment, the ring's two adjacent nitrogen atoms create a unique electronic environment. nih.govblumberginstitute.org This arrangement allows for robust, dual hydrogen-bonding capacity, a feature that can be pivotal in high-affinity drug-target binding. nih.gov The nitrogen atoms act as hydrogen bond acceptors, while the ring's C-H bonds can function as weak hydrogen bond donors. nih.govblumberginstitute.org

The inherent polarity of the pyridazine scaffold is a key feature. It is often employed as a bioisosteric replacement for a phenyl ring, which can lead to several advantages, including reduced lipophilicity (LogP) and improved crystalline salt formation. nih.govrsc.org The electron-withdrawing nature of the adjacent nitrogens also modulates the properties of any attached substituents. nih.govblumberginstitute.org

Structural studies on pyridazine inhibitors targeting enzymes like dihydropteroate (B1496061) synthase (DHPS) have provided concrete evidence of key interaction features. For instance, the removal of an N-methyl group from a pyrimido[4,5-c]pyridazine (B13102040) inhibitor was shown to eliminate unfavorable interactions within the enzyme's pterin (B48896) binding pocket, thereby improving binding affinity. nih.govresearchgate.net This highlights that even small structural modifications on the core scaffold can significantly impact molecular recognition. The two adjacent nitrogen atoms in the pyridazine skeleton are considered noteworthy features for the diverse pharmacological effects of its derivatives. researchgate.net

Impact of Substituent Effects on Activity Profiles

Studies on related heterocyclic systems provide insight into these effects. For example, in the design of ROR1 pseudokinase inhibitors, introducing electron-withdrawing groups to the scaffold enhanced binding activity, while groups with less electron-withdrawing capacity led to reduced activity. acs.org This principle is broadly applicable in medicinal chemistry, where modulating the electronic landscape of a molecule can optimize interactions with target proteins.

Similarly, research on pyridine-3-sulfonamide (B1584339) derivatives as carbonic anhydrase inhibitors showed that activity varied significantly with different substituents. mdpi.com In one series, derivatives with a phenyl substituent were markedly less active than those with aliphatic groups, with potency decreasing as the bulk and number of substituents on the phenyl ring increased. mdpi.com Conversely, in a separate study on pyridine-4-carbohydrazide derivatives, certain ortho- and meta-substitutions on a phenyl ring resulted in reduced activity for some biological targets. cmjpublishers.com These findings underscore that the impact of a substituent is highly dependent on the specific biological target and the topology of its binding site.

The following table illustrates how different substituents can modulate the inhibitory activity of kinase inhibitors, providing a model for how pyridazine derivatives could be optimized.

Table 1: Illustrative Impact of Substituents on Kinase Inhibition This table is based on data for quinazoline (B50416) and pyridine-based inhibitors and serves as a model for the principles of substituent effects.

| Scaffold Base | Substituent Change | Target | Observed Change in Activity | Reference |

|---|---|---|---|---|

| Quinazolin-2-amine | Addition of electron-withdrawing group (e.g., CF₃) | ROR1 | Enhanced binding activity | acs.org |

| Quinazolin-2-amine | Decrease in electron-withdrawing ability | ROR1 | Reduced binding activity | acs.org |

| Pyridine-3-sulfonamide | Phenyl R¹ substituent vs. Aliphatic R¹ substituent | hCA II | Phenyl group markedly decreased activity | mdpi.com |

Stereochemical Considerations in Pyridazine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design. researchgate.net Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between the stereoisomers (enantiomers and diastereomers) of a drug molecule. researchgate.net

For any pyridazine derivative containing one or more chiral centers, the different stereoisomers can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles. researchgate.net One enantiomer might fit perfectly into a target's binding site and elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net

Therefore, in the development of chiral pyridazine compounds, it is essential to synthesize and test each stereoisomer individually to establish a clear three-dimensional structure-activity correlation. researchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to know the absolute stereochemistry of a chiral drug and to develop single-enantiomer pharmaceuticals wherever appropriate. researchgate.net While specific stereochemical studies on 3-methylpyridazine-4-carbohydrazide are not widely documented, these general principles are fundamentally important for its potential derivatives.

Rational Design Principles for Scaffold Optimization and Lead Generation

Rational drug design utilizes structural and mechanistic information about a biological target to design compounds with improved potency and selectivity. This approach is highly applicable to the optimization of pyridazine scaffolds.

A prime example is the structure-based design of novel inhibitors for dihydropteroate synthase (DHPS). nih.gov Researchers first determined the crystal structure of a known pyridazine inhibitor bound to the enzyme. This revealed several unfavorable interactions that compromised binding. nih.govresearchgate.net Armed with this structural knowledge, a new series of derivatives was designed to specifically address these issues, leading to compounds with enhanced inhibitory activity. nih.gov

Computational tools are also integral to rational design. Techniques such as molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) can be used to predict how a molecule will bind to its target and to identify its bioactive conformation. researchgate.netnih.gov These methods allow chemists to build 3D quantitative structure-activity relationship (QSAR) models, which can guide the design of new compounds with optimized interactions and better activity before they are synthesized. nih.gov This integration of computational and synthetic chemistry accelerates the process of lead generation and optimization. researchgate.net

Pyridazine Derivatives as Privileged Scaffolds in Chemical Biology

The pyridazine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govresearchgate.netcofc.edu This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, leading to a broad range of pharmacological activities. researchgate.net The versatility of the pyridazine ring, its unique electronic properties, and its presence in numerous bioactive molecules justify this status. rsc.orgcofc.edu

The pyridazine moiety is a structural feature in a number of approved drugs and herbicides. wikipedia.org Its derivatives have been investigated for a vast array of therapeutic applications, demonstrating the scaffold's ability to be adapted for diverse biological purposes. researchgate.netjocpr.com The replacement of phenyl rings with pyridazine rings is a common strategy in drug design to modulate physicochemical properties and explore new interaction possibilities. nih.govrsc.org The wide spectrum of activities associated with this scaffold makes it an invaluable tool for designing future drugs. nih.govresearchgate.net

Table 2: Examples of Biological Activities of Pyridazine-Containing Scaffolds

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.netcofc.edu |

| Anti-inflammatory | researchgate.netjocpr.com |

| Antihypertensive | researchgate.netresearchgate.netjocpr.com |

| Antimicrobial / Antibacterial | researchgate.netresearchgate.netresearchgate.net |

| Antifungal | researchgate.netresearchgate.net |

| Antiviral / Anti-HIV | researchgate.net |

| Antidiabetic | researchgate.netjocpr.com |

| Antidepressant | researchgate.netjocpr.com |

| Anticonvulsant / Antiepileptic | researchgate.netjocpr.com |

Mechanistic Insights and Biological Target Elucidation

Chemical Biology Approaches for Target Identification of Small Molecules

A variety of powerful techniques can be employed to pinpoint the specific proteins that interact with a small molecule.

A classic and effective method for target identification is affinity-based pull-down. This technique would involve chemically modifying 3-Methylpyridazine-4-carbohydrazide to incorporate a linker and an affinity tag, such as biotin. This "bait" molecule is then incubated with a cellular lysate. The bait, along with its bound protein targets, can be captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. The success of this method hinges on the careful design of the affinity probe to ensure that the modification does not disrupt the compound's natural binding properties.

To circumvent the potential issues of chemical modification, label-free methods offer a powerful alternative.

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation. In a hypothetical experiment with this compound, cells would be treated with the compound and then subjected to a heat gradient. The soluble protein fraction at each temperature would be analyzed by proteomics. Target proteins would exhibit increased thermal stability in the presence of the compound compared to untreated controls.

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the principle that a protein becomes less susceptible to proteolysis when it is bound to a small molecule. Cell lysates would be treated with this compound and then subjected to digestion by a protease, such as pronase. The resulting peptide fragments would be analyzed by mass spectrometry. Proteins that are protected from digestion by the compound would be identified as potential targets.

Activity-based protein profiling (ABPP) is a functional proteomic technology that uses chemical probes to directly measure the activity of entire enzyme families in complex proteomes. If this compound were suspected to target a specific class of enzymes, an activity-based probe for that class could be used in a competitive manner. A decrease in the labeling of a specific enzyme by the probe in the presence of the compound would indicate a direct interaction.

This approach is a sophisticated form of affinity chromatography. A matrix would be prepared by immobilizing this compound. This matrix would then be used to "fish" for interacting proteins from a complex biological sample. The specifically bound proteins are then identified by mass spectrometry. This method is particularly useful for identifying targets from native biological systems without the need for genetic manipulation.

Investigation of Small-Molecule Action Mechanisms at the Molecular Level

Once potential protein targets are identified, the next crucial step is to validate these interactions and understand the molecular consequences of binding. This would involve a suite of biochemical and biophysical assays. For instance, if a particular kinase is identified as a target, in vitro kinase assays would be performed to determine if this compound inhibits its activity and to calculate its potency (e.g., IC50 value). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to measure the binding affinity and thermodynamics of the interaction between the compound and the purified target protein.

Application of Chemical Probes in Complex Biological Systems Research

To study the effects of this compound in a more biologically relevant context, chemical probes derived from the parent compound would be invaluable. These probes could be fluorescently labeled versions of the molecule, allowing for visualization of its subcellular localization through microscopy. Alternatively, photo-affinity probes, which can be covalently cross-linked to their targets upon photoactivation, would be synthesized. These probes would enable the capture and subsequent identification of target proteins in living cells or even whole organisms, providing a more accurate picture of the compound's interactions in its native environment.

While the specific biological role of this compound remains to be discovered, the array of chemical biology and proteomic tools available provides a clear and powerful path forward for its investigation. The hypothetical application of these methods not only outlines a research plan for this particular compound but also highlights the general strategies used to unravel the complex and fascinating world of small molecule-protein interactions.

No Publicly Available Research on the Integration of Omics Data for Mechanistic Elucidation of this compound

Despite a comprehensive search of available scientific literature, no specific research findings or datasets pertaining to the integration of omics data for the mechanistic elucidation of this compound could be identified.

Extensive queries aimed at uncovering studies utilizing transcriptomics, proteomics, metabolomics, or other omics technologies to investigate the biological targets and mechanisms of action of this particular compound did not yield any relevant results. The scientific community has not, to date, published research that would allow for a detailed discussion or the creation of data tables as requested in the specified article outline.

Therefore, it is not possible to generate a scientifically accurate article on "" with a focus on the "Integration of Omics Data for Mechanistic Elucidation" for this compound. The absence of primary research in this specific area means that any attempt to create such content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published data.

Further investigation into related chemical structures also failed to produce information that could be responsibly extrapolated to this compound without violating the strict constraints of focusing solely on the specified compound.

Until research is conducted and published on this topic, a detailed and evidence-based article on the omics-driven mechanistic insights of this compound cannot be written.

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Synthetic Methodologies for Complex Pyridazine (B1198779) Architectures

The future of pyridazine chemistry is intrinsically linked to the development of more efficient and versatile synthetic methods. jmchemsci.com Traditional synthetic routes are being supplemented and replaced by innovative strategies that allow for the rapid construction of complex molecular architectures with high degrees of precision. For a scaffold like 3-Methylpyridazine-4-carbohydrazide, these advanced methodologies could enable the creation of extensive libraries of derivatives for biological screening.

Modern synthetic developments applicable to the pyridazine core focus on increasing efficiency, yield, and molecular complexity. jmchemsci.com Key strategies include C-H bond functionalization, which allows for direct modification of the heterocyclic ring, and photoredox catalysis, which uses light to drive challenging chemical transformations under mild conditions. jmchemsci.com Multicomponent reactions (MCRs) are particularly promising, as they enable the assembly of several simple starting materials into a complex product in a single step, significantly improving synthetic efficiency. jmchemsci.comnih.gov Furthermore, novel cyclization strategies, such as the Diaza-Wittig reaction, have been developed to create fused pyridazine systems, expanding the range of accessible molecular shapes. nih.gov

Table 1: Advanced Synthetic Methodologies for Pyridazine Scaffolds

| Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| C-H Functionalization | Direct attachment of new functional groups to carbon-hydrogen bonds on the pyridazine ring, avoiding pre-functionalization steps. | Modification of the pyridazine core to introduce diverse substituents for structure-activity relationship (SAR) studies. | jmchemsci.com |

| Photoredox Catalysis | Utilizes visible light to initiate redox reactions, enabling transformations that are difficult under thermal conditions. | Formation of novel C-C or C-heteroatom bonds at the pyridazine ring or carbohydrazide (B1668358) moiety under mild conditions. | jmchemsci.com |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single, more complex product, enhancing efficiency. | Rapid generation of a library of diverse derivatives by reacting the carbohydrazide functional group with various aldehydes and other components. | nih.gov |

| Diaza-Wittig Reaction | A key reaction for constructing fused pyridazine ring systems from 1,3-diketones. | Could be adapted to build polycyclic structures onto the this compound scaffold. | nih.gov |

| Flow Chemistry | Performing reactions in continuous-flow reactors rather than in batches, offering better control, safety, and scalability. | Safer and more efficient synthesis of hydrazone derivatives and other analogs on a larger scale for extensive testing. | N/A |

Synergistic Application of Computational and Experimental Approaches

The integration of computational chemistry with experimental validation is a powerful paradigm in modern drug discovery and materials science. rsc.org For derivatives of this compound, this synergistic approach can accelerate the design-synthesize-test cycle, saving time and resources. Computational tools can predict molecular properties, binding affinities, and metabolic fates before a single molecule is synthesized in the lab. cmjpublishers.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are used to model the interaction of pyridazine-based ligands with biological targets, such as enzymes or receptors. nih.govnih.gov These simulations can reveal key binding modes and interactions, guiding the design of more potent and selective inhibitors. nih.gov For example, studies on other pyridazine derivatives have used docking to understand their fit within the active sites of targets like cyclooxygenase-2 (COX-2). nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further correlate chemical structure with biological activity, while ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help to identify candidates with favorable drug-like properties. cmjpublishers.comnih.gov These in silico findings must then be confirmed through empirical testing, creating a feedback loop that refines the computational models. rsc.org

Table 2: Integrating Computational and Experimental Tools in Pyridazine Research

| Computational Tool/Method | Purpose | Experimental Validation | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a biological target. | In vitro enzyme inhibition assays, X-ray crystallography of the ligand-protein complex. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes over time. | Spectroscopic techniques (e.g., NMR) to confirm binding stability and dynamics. | nih.gov |

| ADME/Tox Prediction | Forecasts the pharmacokinetic and toxicity profile of a compound (e.g., solubility, permeability, metabolism). | Cell-based permeability assays (e.g., Caco-2), metabolic stability assays using liver microsomes. | cmjpublishers.comresearchgate.net |

| PASS Prediction | Predicts the likely biological activity spectra of a compound based on its structure. | Broad-panel biological screening against various cell lines and targets. | cmjpublishers.com |

| QSAR Modeling | Develops mathematical models that relate the chemical structure of compounds to their biological activity. | Synthesis and biological testing of a new set of compounds to confirm the model's predictive power. | nih.gov |

Development of Novel Pyridazine-Based Chemical Probes for Uncharted Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in living systems. The unique physicochemical properties of the pyridazine ring—including its high dipole moment and capacity for dual hydrogen bonding—make it an excellent core for developing such probes. nih.gov Derivatives of this compound could be functionalized to create tools for exploring biological pathways that are not yet well understood.

The carbohydrazide group (-CONHNH₂) is a versatile chemical handle that can be readily converted into hydrazones, thiosemicarbazones, or other functionalities. ajgreenchem.commdpi.com This allows for the attachment of reporter groups (like fluorophores or biotin) or photoreactive groups for covalent labeling of target proteins. By designing pyridazine-based libraries and screening them against emerging or "uncharted" biological targets, new probes can be identified. These probes would be invaluable in chemical genetics, helping to elucidate gene function and validate new targets for drug discovery. cam.ac.uk

Table 3: Potential Biological Targets for Pyridazine-Based Probes

| Target Class | Rationale for Targeting with Pyridazine Scaffolds | Example(s) | Reference |

|---|---|---|---|

| Protein Kinases | Many kinase inhibitors feature nitrogen-containing heterocycles. Pyridazines can form key hydrogen bonds in the ATP-binding pocket. | JNK1, HPK1 | nih.govresearchgate.net |

| Cyclooxygenases (COX) | Pyridazine derivatives have shown selective inhibition of COX-2, an important target in inflammation. | COX-2 | mdpi.comnih.gov |

| DNA/RNA Structures | The planar, electron-deficient nature of the pyridazine ring allows for intercalation or groove binding with nucleic acids. | Targeting dsRNA hairpins | nih.gov |

| Ion Channels | The polarity of the pyridazine ring may help reduce interactions with channels like hERG, a common source of cardiotoxicity. | hERG potassium channel | nih.gov |

| Metabolic Enzymes | Heterocyclic compounds are often found in inhibitors of key metabolic enzymes involved in cancer or infectious diseases. | Dihydrofolate reductase | jpionline.org |

Exploration of New Chemical Space and Diversity-Oriented Synthesis

"Chemical space" refers to the vast number of all possible small organic molecules. A major goal in modern chemistry is to explore uncharted regions of this space to find molecules with novel structures and functions. cam.ac.uk Diversity-Oriented Synthesis (DOS) is a powerful strategy designed to achieve this by efficiently creating libraries of structurally diverse and complex molecules from a common starting material. nih.govscispace.com

The this compound scaffold is an ideal starting point for a DOS campaign. Its two distinct functional regions—the pyridazine ring and the carbohydrazide side chain—can be independently and sequentially modified. Using a reagent-based approach, different sets of reagents can be applied to the common scaffold to generate a wide array of different molecular skeletons. scispace.com This strategy contrasts with traditional combinatorial chemistry, which typically produces large numbers of very similar molecules (analogs). cam.ac.uk By systematically expanding from the this compound core, a library with high skeletal diversity can be constructed, increasing the probability of discovering compounds with entirely new biological activities. cam.ac.uknih.gov

Table 4: Principles of Diversity-Oriented Synthesis (DOS)

| Principle | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Build/Couple/Pair | A strategy involving building blocks, coupling reactions, and intramolecular pairing reactions to create complexity. | The carbohydrazide can be coupled with aldehydes, and subsequent reactions can induce cyclization (pairing). | scispace.com |

| Skeletal Diversity | The primary goal of DOS; generating a collection of molecules with fundamentally different ring structures and shapes. | Using the pyridazine core to build fused, bridged, or spirocyclic systems. | cam.ac.ukscispace.com |

| Reagent-Based Approach | A common starting material is treated with different reagents to produce structurally diverse products. | Reacting the title compound with different cyclizing agents, oxidants, or coupling partners. | scispace.com |

| Substrate-Based Approach | Different, but related, starting materials are subjected to the same reaction conditions to explore diversity. | Using a series of substituted pyridazine carbohydrazides in a standard set of reactions. | scispace.com |

| Exploring New Chemical Space | Synthesizing molecules in regions of chemical space not populated by existing compounds or natural products. | The creation of novel pyridazine-based polycycles could lead to the discovery of unprecedented bioactivities. | cam.ac.ukunimi.it |

Educational and Collaborative Initiatives in Heterocyclic Chemistry Research

Advancing the field of heterocyclic chemistry, including the study of pyridazines, requires more than just technical innovation; it also depends on fostering education and collaboration. rsc.orgacs.org Future progress will be driven by interdisciplinary teams and well-trained young scientists.

Educational initiatives that incorporate cooperative and context-based learning can improve students' understanding of complex topics like organic chemistry. rsc.orgresearchgate.net Undergraduate research programs, where students collaborate with faculty on discovery projects, provide invaluable hands-on training and bring fresh perspectives to research challenges. acs.org Such programs could focus on the synthesis and characterization of derivatives of this compound, providing a rich learning experience.

Furthermore, collaborative research models are essential for tackling complex scientific problems. These can range from partnerships between academic labs and industrial partners to large-scale international consortia funded by government agencies like the Science and Engineering Research Board (SERB) in India. serb.gov.in Such collaborations bring together experts in synthesis, computational chemistry, biology, and materials science, creating a powerful engine for innovation that can accelerate the translation of basic research on scaffolds like this compound into practical applications.

Table 5: Models for Collaboration and Education in Chemistry

| Initiative / Model | Description | Potential Impact on Pyridazine Research | Reference |

|---|---|---|---|

| Cooperative Learning | Educational approach where students work in groups to solve problems, enhancing transferable skills. | Better prepares the next generation of chemists to work in collaborative, team-based research environments. | rsc.org |

| Undergraduate Research | Programs that pair undergraduate students with faculty mentors for hands-on research projects. | Can accelerate research progress on foundational projects, such as exploring the chemistry of new scaffolds. | acs.org |

| Academia-Industry Partnerships | Collaborations between university labs and pharmaceutical or chemical companies to bridge basic and applied research. | Facilitates the translation of promising pyridazine compounds from the lab toward commercial development. | serb.gov.in |

| Government-Funded Consortia | National or international funding bodies supporting large, multi-institutional research projects. | Enables ambitious, large-scale projects, such as high-throughput screening of a DOS library based on pyridazines. | serb.gov.in |

| Open Science Platforms | Sharing research data, methods, and results openly to accelerate scientific discovery across the community. | Allows chemists worldwide to build upon initial findings related to this compound and its derivatives. | N/A |

Compound Reference Table

Q & A

Basic Research Questions